molecular formula C27H44Sn B15161311 Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane CAS No. 820250-73-5

Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane

Cat. No.: B15161311
CAS No.: 820250-73-5
M. Wt: 487.3 g/mol
InChI Key: JBWRAOFCHOGPQZ-UHFFFAOYSA-N
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Description

Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane is an organotin compound featuring a tributylstannane core substituted with a branched alkenyl chain containing a phenylethynyl group. This structural complexity distinguishes it from simpler tributylstannanes, such as tributylphenylstannane or tributyl(phenylethynyl)stannane.

Properties

CAS No.

820250-73-5

Molecular Formula

C27H44Sn

Molecular Weight

487.3 g/mol

IUPAC Name

tributyl-[3-(2-phenylethynyl)hept-1-en-2-yl]stannane

InChI

InChI=1S/C15H17.3C4H9.Sn/c1-3-5-9-14(4-2)12-13-15-10-7-6-8-11-15;3*1-3-4-2;/h6-8,10-11,14H,2-3,5,9H2,1H3;3*1,3-4H2,2H3;

InChI Key

JBWRAOFCHOGPQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#CC1=CC=CC=C1)C(=C)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane typically involves the reaction of tributyltin hydride with an appropriate alkyne. One common method is the hydrostannation of phenylethynylheptene using tributyltin hydride under radical conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Reduced organotin compounds.

    Substitution: Substituted organotin derivatives with various functional groups.

Scientific Research Applications

Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane involves its ability to participate in radical reactions. The tin-hydrogen bond in the compound can homolytically cleave to generate tin-centered radicals, which can then react with various substrates. This property makes it a valuable reagent in radical-mediated transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with two key analogs: tributyl(phenylethynyl)stannane and 1-ethyl-2-(tributylstannyl)-1H-pyrrole .

Compound Name Key Structural Features Molecular Formula Molecular Weight CAS Number
Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane Heptenyl chain with phenylethynyl substituent Not provided Not provided Not provided
Tributyl(phenylethynyl)stannane Direct Sn–C bond to phenylethynyl group Not provided Not provided Not provided
1-Ethyl-2-(tributylstannyl)-1H-pyrrole Pyrrole ring with ethyl and tributyltin groups C₁₈H₃₅NSn 384.19 604787-80-6

Reactivity in Stille Couplings

  • Tributyl(phenylethynyl)stannane : Demonstrated high efficiency in Stille couplings with spirocyclic ketals (e.g., 19a and 19d ), yielding 3,5-diphenylthiadiazines (70a–d , 11b–e ) in 92–97% yields . Electron-withdrawing (F) and donating (Me) groups on aryltributylstannanes were tolerated, indicating broad functional group compatibility.
  • Tributylphenylstannane : Similarly effective in analogous reactions, achieving comparable yields (92–97% ) . The phenyl group’s simplicity may enhance reaction rates compared to bulkier substituents.
  • However, the phenylethynyl moiety’s electronic properties might offset steric effects, as seen in .

Stability and Degradation Trends

  • Tributyl(phenylethynyl)stannane and tributylphenylstannane exhibited stability in reactions with spirocyclic ketals, whereas acyclic ketals (e.g., 19b , 19c ) led to partial degradation . This suggests that the target compound’s branched alkenyl chain might influence stability under similar conditions.
  • 1-Ethyl-2-(tributylstannyl)-1H-pyrrole: No reactivity data are provided, but its heteroaromatic structure implies distinct electronic properties compared to alkenyl- or aryl-substituted stannanes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves transmetallation or alkylation of propargyl derivatives with tributyltin reagents. A protocol analogous to Marshall et al. (2000) for chiral α-alkoxyallylic stannanes can be adapted by substituting the phenylethynyl-heptene precursor . Key intermediates include the alkyne-functionalized substrate (e.g., 3-(phenylethynyl)hept-1-en-2-yl bromide) and tributyltin hydride. Reaction conditions must be rigorously anhydrous, with temperatures maintained at 0–5°C to prevent premature coupling. Purification via silica gel chromatography under inert atmosphere yields >90% purity .

Q. How should researchers characterize the purity and structural integrity of this organotin compound using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation:

  • ¹H NMR : Focus on vinyl proton signals (δ 5.2–6.0 ppm) and alkyne proton absence (confirming sp² hybridization).
  • ¹¹⁹Sn NMR : A singlet near δ 50–60 ppm confirms tin coordination .
  • FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1600 cm⁻¹ (C=C stretch) validate the hybrid alkene-alkyne backbone.
    Purity analysis can adopt HPLC protocols from pharmacopeial standards, using a C18 column and acetonitrile/water gradients (85:15 v/v) for baseline separation of tin-containing byproducts .

Q. What are the standard storage conditions to prevent decomposition of this organotin compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Decomposition pathways include oxidation of the tin center and hydrolysis of the alkenyl-alkyne moiety. Periodic NMR monitoring (every 3 months) is recommended to assess stability. Avoid exposure to moisture or protic solvents, as observed in analogous stannane degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Stille coupling reactions using this stannane?

  • Methodological Answer : Key parameters include:

  • Catalyst Selection : Use Pd(PPh₃)₄ (2–5 mol%) for electron-deficient aryl halides; switch to Pd₂(dba)₃ with AsPh₃ for sterically hindered substrates.
  • Solvent System : Tetrahydrofuran (THF) at 60°C maximizes coupling efficiency while minimizing β-hydride elimination.
  • Additives : Include LiCl (2 eq.) to stabilize the palladium intermediate, as demonstrated in related cross-coupling systems .
    Monitor reaction progress via TLC (silica, hexane/EtOAc 9:1) and isolate products via flash chromatography.

Q. What strategies mitigate competing side reactions when employing this stannane in stereoselective syntheses?

  • Methodological Answer : Competing pathways (e.g., homocoupling or β-hydride elimination) can be suppressed by:

  • Temperature Control : Maintain reactions below 60°C to prevent radical-mediated homocoupling.
  • Ligand Tuning : Bulky ligands (e.g., tri(2-furyl)phosphine) disfavor side reactions in palladium-catalyzed systems.
  • Substrate Preactivation : Pre-complex the stannane with CuI (1 eq.) to enhance transmetallation kinetics, as validated in analogous alkenylstannane studies .

Q. How to analyze and resolve contradictions in NMR data caused by dynamic stereochemical behavior?

  • Methodological Answer : Dynamic effects (e.g., hindered rotation of the phenylethynyl group) can cause signal broadening. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 100°C to observe coalescence temperatures. For quantitative analysis, employ 2D NOESY to confirm spatial proximity of vinyl and tributyltin groups, resolving ambiguities in stereochemical assignments .

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